molecular formula C22H23N B11996447 5'-Tert-butyl-(1,1',3',1'')terphenyl-4'-ylamine CAS No. 173282-40-1

5'-Tert-butyl-(1,1',3',1'')terphenyl-4'-ylamine

Cat. No.: B11996447
CAS No.: 173282-40-1
M. Wt: 301.4 g/mol
InChI Key: FIHMYVZXXHDELT-UHFFFAOYSA-N
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Description

5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-4’-ylamine is an organic compound with the molecular formula C22H23N and a molecular weight of 301.435 g/mol . This compound is part of the terphenyl family, which consists of three benzene rings connected in a linear arrangement. The tert-butyl group and the amine group attached to the terphenyl structure confer unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-4’-ylamine typically involves the following steps:

    Formation of the Terphenyl Backbone: The terphenyl backbone can be synthesized through a series of Friedel-Crafts alkylation reactions, where benzene rings are sequentially added.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for 5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-4’-ylamine are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems to monitor reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-4’-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-4’-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-4’-ylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-2’-ylamine: Similar structure but with the amine group at a different position.

    5’-Tert-butyl-2’-nitro-(1,1’,3’,1’')terphenyl: Contains a nitro group instead of an amine group.

    3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine: Different core structure but similar functional groups.

Uniqueness

5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-4’-ylamine is unique due to its specific arrangement of the tert-butyl and amine groups on the terphenyl backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

173282-40-1

Molecular Formula

C22H23N

Molecular Weight

301.4 g/mol

IUPAC Name

2-tert-butyl-4,6-diphenylaniline

InChI

InChI=1S/C22H23N/c1-22(2,3)20-15-18(16-10-6-4-7-11-16)14-19(21(20)23)17-12-8-5-9-13-17/h4-15H,23H2,1-3H3

InChI Key

FIHMYVZXXHDELT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1N)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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